molecular formula C20H20N4OS2 B2510825 3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-41-9

3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2510825
CAS RN: 847402-41-9
M. Wt: 396.53
InChI Key: NHOANRFGMJAKPG-UHFFFAOYSA-N
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Description

The compound 3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic molecule that appears to be a derivative of triazole and benzothiazole. While the specific compound is not directly mentioned in the provided papers, the structure suggests potential biological activity, given the presence of triazole and thiazole rings which are often seen in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the condensation of different organic intermediates. For instance, the synthesis of 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles involves the condensation of 1-[2-(1H-tetrazol-5-yl)-ethyl]-1H-benzotriazole with acid chlorides . Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives involves the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structures of newly synthesized triazole derivatives were confirmed using IR and PMR analysis . Similarly, the crystal structure of ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate was determined by X-ray analysis . These techniques would likely be applicable in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds includes various chemical transformations. For instance, 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol was used as a starting material for the preparation of substituted thiosemicarbazides and subsequent cyclization to form different heterocyclic systems . The compound may also undergo similar chemical reactions, potentially leading to a variety of derivatives with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, solvent effects on molecular aggregation were studied for certain thiadiazolyl benzene diols, indicating that substituent groups and solvent type can significantly affect molecular interactions . The compound , with its ethylthio and phenethyl substituents, may exhibit unique solubility, aggregation, and fluorescence properties that could be studied similarly.

Scientific Research Applications

Synthesis and Characterization

  • The compound is utilized in the synthesis of various derivatives, demonstrating its versatility in chemical synthesis. For instance, its use in the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives is a notable example. These synthesized compounds were analyzed using elemental analysis and spectroscopic data to confirm their structures (Mohamed, 2021).

Biological and Pharmacological Activity

  • Some derivatives of 1,2,4-triazole, such as those synthesized from the compound , have been studied for their antimicrobial, anti-lipase, and antiurease activities. This highlights the potential biomedical applications of these derivatives (Özil et al., 2015).
  • Additionally, the synthesis of certain derivatives, like 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles, reveals their biological activity. These derivatives have shown toxicity to bacteria, particularly those with chlorine substituents (Uma et al., 2017).

Application in Material Science

  • Research has also focused on the use of 1,2,4-triazole and its derivatives in material science. For example, thiazole azodyes containing sulfonamide moiety, derived from 1,2,4-triazole, have been used for UV protection and antimicrobial treatment of cotton fabrics, demonstrating the compound's potential in textile industry applications (Mohamed et al., 2020).

Corrosion Inhibition

  • Derivatives of 1,2,4-triazole have been investigated as corrosion inhibitors for mild steel in acidic environments. This application is critical in industrial processes, showcasing the compound's role in reducing material degradation (Yadav et al., 2013).

properties

IUPAC Name

3-[[5-ethylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c1-2-26-19-22-21-18(23(19)13-12-15-8-4-3-5-9-15)14-24-16-10-6-7-11-17(16)27-20(24)25/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOANRFGMJAKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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